

# Spectral properties of 3,4,5,6-Tetrabromophenolsulfonephthalein

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## Compound of Interest

Compound Name: 3,4,5,6-Tetrabromophenolsulfonephthalein

Cat. No.: B1204164

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An In-depth Technical Guide to the Spectral Properties of **3,4,5,6-Tetrabromophenolsulfonephthalein**

## Introduction

**3,4,5,6-Tetrabromophenolsulfonephthalein** (CAS Number: 77172-72-6) is an organobromine compound belonging to the sulfonephthalein family of dyes.[1] It is primarily utilized in analytical chemistry as a pH indicator.[2] Its molecular structure allows for a distinct, reversible color change in response to varying hydrogen ion concentrations, making it a valuable tool for researchers.[2][3]

It is critical to distinguish this compound from its more common and extensively studied structural isomer, 3',3'',5',5''-Tetrabromophenolsulfonephthalein, widely known as Bromophenol Blue (BPB) (CAS Number: 115-39-9).[4] While both share the same molecular formula and weight, the positions of the bromine atoms on the phenolic rings differ, leading to distinct physicochemical and spectral properties. Due to the relative scarcity of published spectral data for **3,4,5,6-Tetrabromophenolsulfonephthalein**, this guide will present the available information for this specific compound and, where data is limited, will use the well-documented properties of Bromophenol Blue to illustrate key spectral analysis concepts and methodologies. All data will be clearly attributed to the correct isomer.

## Physicochemical Properties

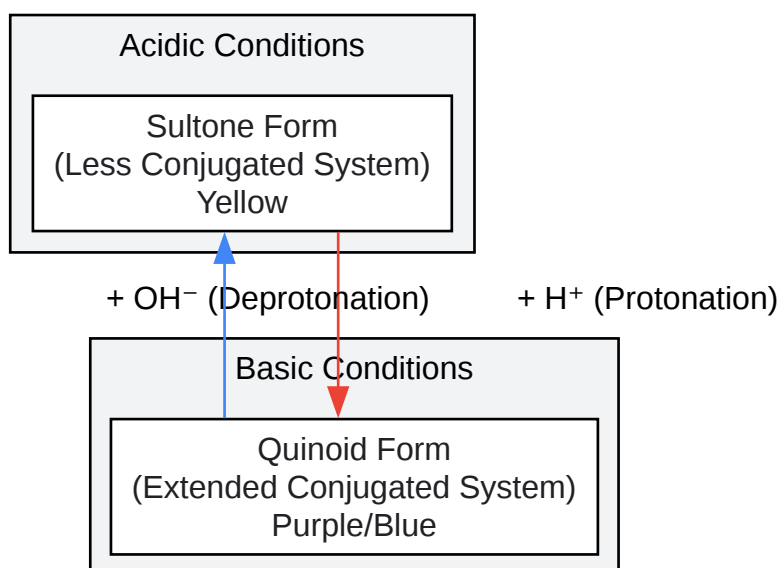
A summary of the core physicochemical properties for both isomers is provided below for comparative purposes.

Property	3,4,5,6-Tetrabromophenolsulfone phthalein	Bromophenol Blue
Synonyms	3456-TBSP	BPB, Albutest, Tetrabromphenol Blue
CAS Number	77172-72-6[5]	115-39-9[6]
Molecular Formula	C <sub>19</sub> H <sub>10</sub> Br <sub>4</sub> O <sub>5</sub> S[5]	C <sub>19</sub> H <sub>10</sub> Br <sub>4</sub> O <sub>5</sub> S[6]
Molecular Weight	669.96 g/mol [5]	669.96 g/mol [7]
Appearance	Powder[5]	Yellow Powder[6]
pH Transition Range	6.6 – 8.2 (Yellow to Purple)[5]	3.0 – 4.6 (Yellow to Blue)[6][7]

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For sulfonephthalein dyes, UV-Vis spectra are highly dependent on the pH of the solution due to structural changes between the protonated (sultone) and deprotonated (quinoid) forms.[8]

In acidic conditions, the molecule typically exists in a closed-ring sultone form, which is less conjugated and absorbs light at shorter wavelengths (appearing yellow).[3] As the pH increases, deprotonation of the phenolic hydroxyl groups leads to the formation of a highly conjugated, open-ring quinoid structure, causing a bathochromic (red) shift in the maximum absorbance wavelength ( $\lambda_{\text{max}}$ ), resulting in a purple or blue color.[3][8]



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Caption: pH-dependent equilibrium of sulfonephthalein dyes.

#### Spectral Data

The following tables summarize the known UV-Vis absorption maxima.

Table 1: UV-Vis Data for **3,4,5,6-Tetrabromophenolsulfonephthalein**

Condition	$\lambda_{\text{max}}$	Visual Color
pH < 6.6	~426 nm[5][9]	Yellow

| pH > 8.2 | Not Specified | Purple |

Table 2: Comparative UV-Vis Data for Bromophenol Blue (Isomer)

Condition	$\lambda_{\text{max}}$	Absorptivity (A1%/1cm)	Visual Color
Acidic (pH 3.1)	434 - 439 nm[10]	350 - 385[10]	Yellow[7]
Basic (pH 4.6)	590 - 593 nm[10]	940 - 1000[10]	Blue[7]

| Basic (pH 12) | ~590 nm[7] | Not Specified | Blue[7] |

## Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending). While specific spectra for **3,4,5,6-Tetrabromophenolsulfonephthalein** are not readily available in the literature, the expected absorption bands can be predicted based on its molecular structure.

Table 3: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
<b>3500 - 3200</b>	<b>O-H Stretch (Broad)</b>	<b>Phenolic Hydroxyl (-OH)</b>
3100 - 3000	C-H Stretch	Aromatic Ring
1620 - 1550	C=C Stretch	Aromatic Ring
1370 - 1330	S=O Asymmetric Stretch	Sulfonate (-SO <sub>3</sub> <sup>-</sup> )
1180 - 1140	S=O Symmetric Stretch	Sulfonate (-SO <sub>3</sub> <sup>-</sup> )
1260 - 1180	C-O Stretch	Phenolic Ether

| 700 - 500 | C-Br Stretch | Aryl Bromide |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. <sup>1</sup>H NMR detects hydrogen nuclei, while <sup>13</sup>C NMR detects carbon-13 nuclei. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. Specific, experimentally verified NMR data for **3,4,5,6-Tetrabromophenolsulfonephthalein** is not available in surveyed databases. The tables below are structured to report such data once acquired.

Table 4: <sup>1</sup>H NMR Data (Placeholder)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
TBD	TBD	TBD	Aromatic H

| TBD | TBD | TBD | Phenolic OH |

Table 5:  $^{13}\text{C}$  NMR Data (Placeholder)

Chemical Shift ( $\delta$ , ppm)	Assignment
TBD	Aromatic C-H
TBD	Aromatic C-Br
TBD	Aromatic C-O
TBD	Aromatic C-S

| TBD | Spiro C |

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Table 6: Mass Spectrometry Data

Parameter	3,4,5,6-Tetrabromophenolsulfone phthalein	Bromophenol Blue (Isomer)
Molecular Weight	669.96 Da[5]	669.96 Da[7]
Ionization Mode	Not Specified	ESI-Negative[11]
Precursor Ion (calc.)	$[\text{M}-\text{H}]^- = 668.70$	$[\text{M}-\text{H}]^- = 668.70$
Observed Precursor	Not Specified	$m/z$ 664.6910[11]

| Major Fragments | GC-MS top peak: m/z 339<sup>[1]</sup> | GC-MS top peak: m/z 511<sup>[4]</sup> |

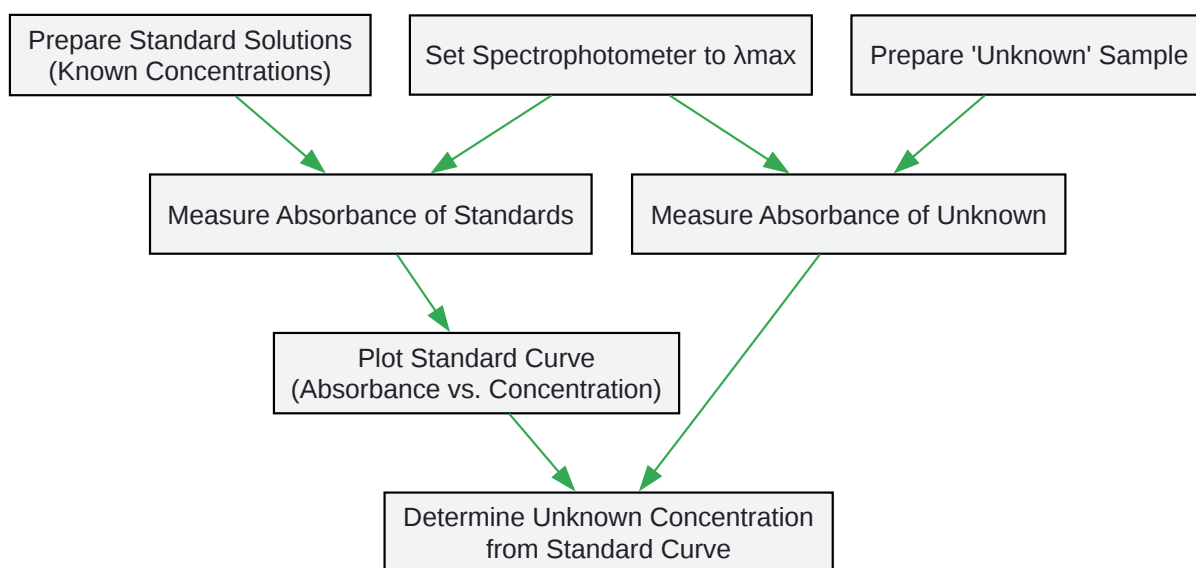
## Experimental Protocols

### Protocol 1: UV-Vis Spectrophotometric Analysis

This protocol details the determination of  $\lambda_{\text{max}}$  and the creation of a standard curve for quantitative analysis.

- Solution Preparation:
  - Prepare a stock solution of **3,4,5,6-Tetrabromophenolsulfonephthalein** (e.g., 100 mg/L) in a suitable solvent (e.g., 20% ethanol in water).
  - To study pH effects, prepare a series of buffered solutions (e.g., citrate-phosphate for pH 4-6, phosphate for pH 6-9). Add a small, constant volume of the stock solution to each buffer.
  - For quantitative analysis, prepare a series of standard solutions of known concentrations from the stock solution via serial dilution in a buffer of fixed pH.
- Instrumentation and Measurement:
  - Turn on the UV-Vis spectrophotometer and allow it to warm up.
  - Select the "Scan" mode. Set the wavelength range (e.g., 350 nm to 700 nm).
  - Use a cuvette filled with the appropriate buffer (the "blank") to zero the instrument.
  - Measure the absorbance spectrum of a sample solution to determine the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Quantitative Analysis (Beer-Lambert Law):
  - Set the spectrophotometer to measure absorbance at the determined  $\lambda_{\text{max}}$ .
  - Zero the instrument with the blank.
  - Measure the absorbance of each standard solution and the unknown sample.

- Plot a standard curve of Absorbance versus Concentration for the standards.
- Use the linear regression equation of the standard curve to calculate the concentration of the unknown sample based on its absorbance.



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